Enhanced Lipophilicity and Permeability vs. 1-Bromo-3,5-difluorobenzene
The target compound's chloro(difluoro)methoxy group is a metabolically stable bioisostere that dramatically increases lipophilicity compared to the unsubstituted analog. This change directly impacts membrane permeability and oral absorption potential, a critical parameter in drug development. The target compound exhibits a computed XLogP3-AA value of 4.2, representing a calculated increase of +1.6 log units over 1-bromo-3,5-difluorobenzene (XLogP3-AA = 2.6) [1]. This significant difference means the target compound is over an order of magnitude more lipophilic, which is a crucial predictor for crossing lipid membranes.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | 1-Bromo-3,5-difluorobenzene (CAS 461-96-1): XLogP3-AA = 2.6 |
| Quantified Difference | +1.6 log units (Target is ~40 times more lipophilic in the octanol-water partitioning model) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem release 2019.06.18 |
Why This Matters
For researchers designing CNS-penetrant drugs or optimizing oral bioavailability, starting with a building block that already possesses high intrinsic lipophilicity reduces the need for later-stage structural modifications that might compromise target affinity.
- [1] PubChem. (2026). Computed Properties: XLogP3-AA for CID 71669583 (Target) and CID 67521 (1-Bromo-3,5-difluorobenzene). National Center for Biotechnology Information. View Source
